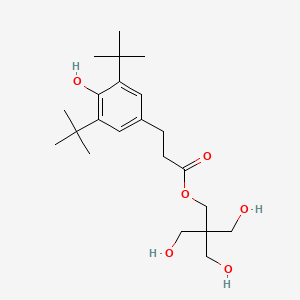

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

Descripción general

Descripción

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a chemical compound composed of four sterically hindered phenols linked through a pentaerythritol core. It is primarily used as a phenolic antioxidant and heat stabilizer, enhancing the oxidative resistance and protection against the toxicity of solvents. This compound is particularly effective in stabilizing polymers such as polyethylene and polypropylene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions require careful control to drive the reaction to completion, as commercial samples often contain low levels of the tri-ester.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the transesterification process.

Análisis De Reacciones Químicas

Types of Reactions: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: The major products formed from oxidation include quinones and other oxidized phenolic derivatives.

Substitution: Substitution reactions typically yield alkylated or acylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate exhibits a unique structure characterized by a central phenolic group surrounded by bulky tert-butyl groups. This steric hindrance enhances its stability and effectiveness in scavenging free radicals, which are responsible for oxidative damage in various materials. The compound acts by donating hydrogen atoms to free radicals, forming stable phenoxyl radicals that do not propagate chain reactions in polymers .

Polymer Stabilization

One of the most significant applications of this compound is in the stabilization of polymers such as polyethylene and polypropylene. These materials are prone to degradation when exposed to heat, light, and oxygen, leading to a loss of mechanical properties and discoloration. The compound effectively inhibits oxidation during the degradation process, extending the lifespan and maintaining the integrity of these polymers .

Table 1: Performance of this compound in Polymer Stabilization

| Polymer Type | Application Temperature (°C) | Oxidative Stability Improvement (%) |

|---|---|---|

| Polyethylene | 200 | 30 |

| Polypropylene | 230 | 25 |

| Polystyrene | 210 | 20 |

Biomedical Applications

Recent studies have indicated potential biomedical applications for this compound due to its antioxidant properties. Research has explored its use in:

- Drug Delivery Systems : Its compatibility with various polymer matrices allows it to be integrated into drug delivery systems without adversely affecting mechanical properties.

- Cosmetic Formulations : The compound's low toxicity profile makes it suitable for incorporation into cosmetic products as an antioxidant agent .

Case Study 1: Polymer Stability Enhancement

A study evaluated the effectiveness of this compound in enhancing the thermal stability of polyethylene under accelerated aging conditions. Samples treated with varying concentrations of the compound showed a significant reduction in oxidative degradation compared to untreated samples. The study concluded that even low concentrations (0.1% w/w) could provide substantial protection against thermal oxidative degradation.

Case Study 2: Safety Assessment in Cosmetics

A safety assessment conducted by the Cosmetic Ingredient Review Expert Panel demonstrated that this compound exhibited minimal toxicity when tested on Sprague-Dawley rats. The study reported an LD50 greater than 10,250 mg/kg body weight, indicating high safety margins for cosmetic applications .

Mecanismo De Acción

The mechanism of action of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The sterically hindered phenolic groups in the compound provide stability to the resulting phenoxyl radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage to polymers and biological tissues .

Comparación Con Compuestos Similares

- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Tris(2,4-di-tert-butylphenyl) phosphite

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Comparison: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is unique due to its pentaerythritol core, which links four sterically hindered phenolic groups. This structure provides enhanced stability and antioxidant properties compared to similar compounds that may have fewer phenolic groups or different core structures. The compound’s high molecular weight and low volatility make it particularly suitable for high-temperature applications in polymer stabilization .

Actividad Biológica

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (often referred to as PTBHC) is a compound recognized for its significant antioxidant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

PTBHC is a sterically hindered phenolic antioxidant primarily used in stabilizing polymers like polyethylene and polypropylene. Its structure comprises a pentaerythritol core linked to four hindered phenolic groups, which contribute to its stability and effectiveness as an antioxidant.

Antioxidant Properties

PTBHC functions by donating hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This action is crucial in maintaining cellular homeostasis and protecting against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Interaction with Cellular Components

The compound interacts with various enzymes involved in the oxidative stress response. For instance, it enhances the activity of superoxide dismutase (SOD) and catalase, enzymes that detoxify reactive oxygen species (ROS). By modulating these pathways, PTBHC contributes to the reduction of cellular oxidative stress.

Cellular Effects

Studies have demonstrated that PTBHC can enhance cell viability and reduce apoptosis across different cell types. For example, in vitro studies on neuronal cells indicated that PTBHC significantly mitigated oxidative damage induced by hydrogen peroxide exposure, leading to improved cell survival rates.

Case Studies

- Neuroprotective Effects : A study published in Free Radical Biology and Medicine showed that PTBHC administration reduced neuronal cell death in models of oxidative stress. The protective effect was attributed to its ability to scavenge ROS and modulate apoptotic pathways.

- Cosmetic Applications : PTBHC is utilized in cosmetic formulations due to its antioxidant properties. A safety assessment indicated that it can be safely used in concentrations up to 0.8% without adverse effects on skin integrity or function .

Toxicity and Safety Profile

Extensive toxicity studies have assessed the safety of PTBHC. An acute oral toxicity study reported an LD50 greater than 5,000 mg/kg, indicating low toxicity . Repeated dose studies in animal models showed no significant adverse effects at various concentrations, reinforcing its safety for use in consumer products .

Comparative Analysis of Biological Activity

| Compound | Antioxidant Activity | Cell Viability Enhancement | Toxicity (LD50) | Applications |

|---|---|---|---|---|

| This compound | High | Significant | > 5,000 mg/kg | Polymers, Cosmetics |

| Other Common Antioxidants (e.g., Vitamin E) | Moderate | Variable | Varies | Dietary Supplements, Skin Care |

Propiedades

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYISMPLEFNMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016730 | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26347-98-8 | |

| Record name | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method does the research paper describe for the analysis of Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?

A1: The research paper describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of the basic substance mass fraction in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) [].

Q2: Why is it important to determine the mass fraction of the basic substance in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?

A2: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is widely used as an antioxidant in various materials. The presence of impurities or degradation products can significantly impact its antioxidant efficacy. Determining the mass fraction of the basic substance ensures the quality and effectiveness of the antioxidant product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.